1-(3-bromophenyl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
説明
This compound features a pyrrolidinone core (5-oxopyrrolidine) linked to a 3-bromophenyl group and a 4-methyl-6-oxopyrimidin-1(6H)-yl moiety via an ethyl carboxamide bridge. The 3-bromophenyl substituent may influence electronic properties and steric interactions, while the pyrrolidinone and pyrimidinone rings contribute to hydrogen-bonding capabilities and conformational rigidity .
特性
IUPAC Name |
1-(3-bromophenyl)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3/c1-12-7-16(24)22(11-21-12)6-5-20-18(26)13-8-17(25)23(10-13)15-4-2-3-14(19)9-15/h2-4,7,9,11,13H,5-6,8,10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOBBIJKWUZQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-bromophenyl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a bromophenyl group, a pyrimidine moiety, and a pyrrolidine backbone, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown promising results against various Gram-positive bacteria and drug-resistant fungi. For instance:
- In vitro Studies : The compound has been tested against strains such as Staphylococcus aureus and Candida auris, demonstrating significant antimicrobial efficacy. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a strong potential for clinical application .
Anticancer Activity
The compound also exhibits anticancer properties. In a study involving A549 human lung cancer cells, it was found to induce apoptosis and inhibit cell proliferation effectively:
- Cell Viability Assays : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating high potency against cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways, leading to cell death.
- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in the regulation of cell death .
Case Studies
- Study on Antimicrobial Resistance : A comprehensive analysis was conducted on the effectiveness of the compound against multi-drug resistant pathogens. The results indicated that derivatives of the compound could overcome resistance mechanisms present in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Cancer Cell Line Study : In another study, various derivatives were synthesized and tested against different cancer cell lines. The results showed that modifications to the pyrimidine ring significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent compounds .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide (), a structurally analogous molecule with distinct substituents and backbone differences. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
The 4-bromo group in may induce stronger electron-withdrawing effects, altering reactivity .
In contrast, the 4-hydroxy group in enhances hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability.
Amide Linkage : The ethyl carboxamide in the target compound provides conformational flexibility, whereas the propanamide chain in introduces a phenylethyl group that could engage in π-π stacking interactions.
Crystallographic Behavior: ’s crystal structure reveals a dihedral angle of 80.87° between the pyrimidine and bromophenyl rings, suggesting a non-planar conformation that affects packing density. The target compound’s ethyl linker and methyl group may promote different torsional angles, influencing solubility and crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
